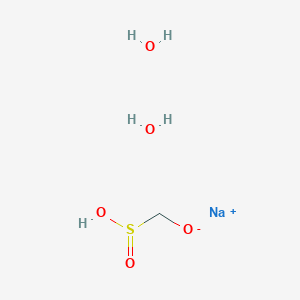
sodium;sulfinomethanolate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;sulfinomethanolate;dihydrate, also known as Tetrasialoganglioside GQ1b, is a complex glycosphingolipid that belongs to the ganglioside family. Gangliosides are sialic acid-containing glycosphingolipids found predominantly in the nervous system. Tetrasialoganglioside GQ1b is known for its role in cellular recognition, signal transduction, and modulation of cell growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasialoganglioside GQ1b involves multiple steps, including the glycosylation of sphingosine with various sugar donors. The reaction conditions typically require the use of catalysts such as silver triflate or boron trifluoride etherate to facilitate the glycosylation process. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of Tetrasialoganglioside GQ1b involves large-scale glycosylation reactions followed by extensive purification processes. The use of bioreactors and automated chromatographic systems ensures consistent quality and high yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasialoganglioside GQ1b undergoes various chemical reactions, including:
Oxidation: The oxidation of the hydroxyl groups in the sugar moieties can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at the glycosidic linkages, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and periodic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Tetrasialoganglioside GQ1b has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosphingolipids.
Biology: It plays a crucial role in cell-cell communication, neuronal development, and immune response modulation.
Medicine: Tetrasialoganglioside GQ1b is investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: It is used in the development of diagnostic tools and as a component in various biotechnological applications.
Wirkmechanismus
Tetrasialoganglioside GQ1b exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It binds to cell surface receptors, such as integrins and growth factor receptors, modulating their activity.
Pathways Involved: It influences signal transduction pathways, including the MAPK and PI3K-Akt pathways, which are involved in cell growth, differentiation, and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrasialoganglioside GT1b: Another ganglioside with similar structure but different sialic acid composition.
Disialoganglioside GD1a: A ganglioside with two sialic acid residues, involved in similar biological processes.
Uniqueness
Tetrasialoganglioside GQ1b is unique due to its specific sialic acid composition and the distinct biological roles it plays in the nervous system. Its ability to modulate various cellular processes makes it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
sodium;sulfinomethanolate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O3S.Na.2H2O/c2-1-5(3)4;;;/h1H2,(H,3,4);;2*1H2/q-1;+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWVWUHJLZEHOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([O-])S(=O)O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([O-])S(=O)O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
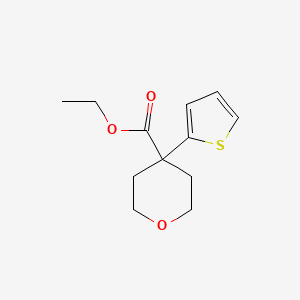
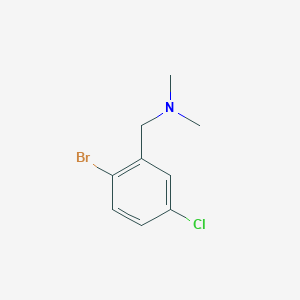
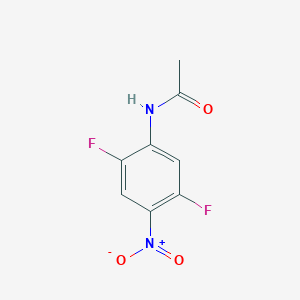
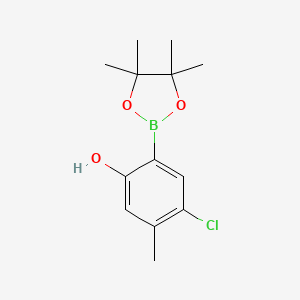
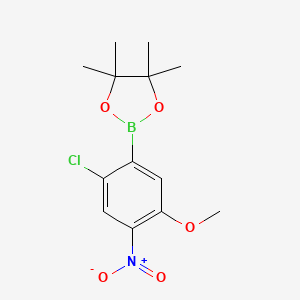

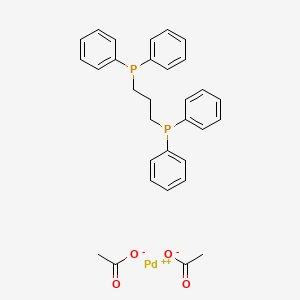

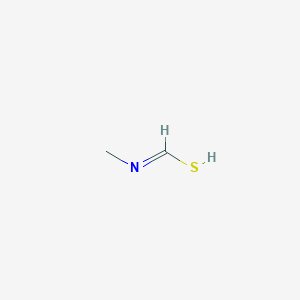

![2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid](/img/structure/B8231463.png)
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8231487.png)
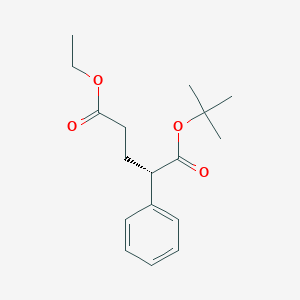
![1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride](/img/structure/B8231502.png)
